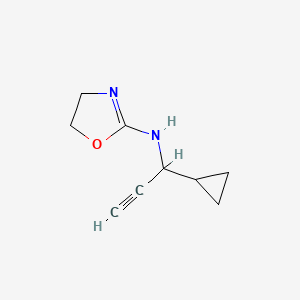
2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid is a pyridine derivative with a hydroxyl group, two methyl groups, a keto group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of a suitable β-ketoester with an amine under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The keto group can be reduced to form a hydroxyl group or an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.
Major Products Formed:
Oxidation: 2,6-Dimethyl-3-hydroxy-4-oxo-1H-pyridine-5-carboxylic acid.
Reduction: 2-Hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-hydroxymethyl.
Substitution: 2-Hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid methyl ester.
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Similar in structure but lacks the pyridine ring.
3,5-Dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one: Contains a thiophene ring instead of a pyridine ring.
6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one: A more complex derivative with additional functional groups.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-3-5(8(12)13)4(2)7(11)9-6(3)10/h1-2H3,(H,12,13)(H2,9,10,11) |
Clé InChI |
IXBGVAAESYVBPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(NC1=O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















